molecular formula C33H42N4O6 B12318106 (4-nitrophenyl)methyl N-[1-[[1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate

(4-nitrophenyl)methyl N-[1-[[1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate

Cat. No.: B12318106
M. Wt: 590.7 g/mol
InChI Key: JNSKQYZFEVKYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nifeviroc is a small molecule compound that functions as a CCR5 antagonist. It is primarily used as an entry inhibitor for the treatment of HIV type-1 infection. By blocking the CCR5 receptor, nifeviroc prevents the HIV virus from entering and infecting human cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nifeviroc is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of a pyrrolidine derivative, which is then coupled with a piperidine derivative. The final product is obtained through a series of purification steps, including crystallization and chromatography .

Industrial Production Methods

Industrial production of nifeviroc involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Nifeviroc undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving nifeviroc include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Typical reaction conditions involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction outcomes.

Major Products Formed

The major products formed from these reactions include various derivatives of nifeviroc with modified functional groups. These derivatives are often tested for improved biological activity and reduced toxicity.

Scientific Research Applications

Nifeviroc has a wide range of scientific research applications, including:

Mechanism of Action

Nifeviroc exerts its effects by binding to the CCR5 receptor on the surface of human cells. This binding prevents the HIV virus from attaching to the receptor, thereby blocking its entry into the cell. The molecular targets involved include the transmembrane pocket and extracellular loop 2 (ECL2) region of the CCR5 receptor .

Comparison with Similar Compounds

Nifeviroc is compared with other CCR5 antagonists such as maraviroc and TAK-779. While all these compounds share a similar mechanism of action, nifeviroc is unique in its specific binding configuration and enhanced potency against a diverse group of HIV-1 strains. Similar compounds include:

Properties

IUPAC Name

(4-nitrophenyl)methyl N-[1-[[1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42N4O6/c1-2-18-36(32(39)43-23-25-12-14-30(15-13-25)37(41)42)29-16-19-34(20-17-29)21-28-22-35(31(38)26-8-6-7-9-26)24-33(28,40)27-10-4-3-5-11-27/h2-5,10-15,26,28-29,40H,1,6-9,16-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSKQYZFEVKYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1CCN(CC1)CC2CN(CC2(C3=CC=CC=C3)O)C(=O)C4CCCC4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.